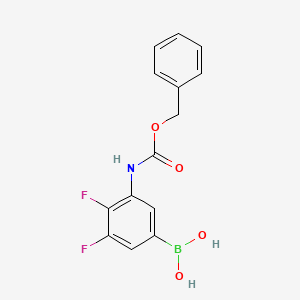
(3-(((Benzyloxy)carbonyl)amino)-4,5-difluorophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(((Benzyloxy)carbonyl)amino)-4,5-difluorophenyl)boronic acid, also known as Boc-4,5-difluoro-L-phenylalanine boronic acid, is a boronic acid derivative used in scientific research for its ability to inhibit proteasome activity. Proteasomes are cellular complexes responsible for degrading proteins, and their inhibition can lead to the accumulation of misfolded and damaged proteins, ultimately resulting in cell death. Boc-4,5-difluoro-L-phenylalanine boronic acid has shown promise as a potential therapeutic agent in the treatment of cancer and neurodegenerative diseases.
Mecanismo De Acción
(3-(((Benzyloxy)carbonyl)amino)-4,5-difluorophenyl)boronic aciduoro-L-phenylalanine boronic acid inhibits proteasome activity by binding to the active site of the proteasome. This leads to the accumulation of misfolded and damaged proteins, ultimately resulting in cell death.
Biochemical and Physiological Effects
Inhibition of proteasome activity by (3-(((Benzyloxy)carbonyl)amino)-4,5-difluorophenyl)boronic aciduoro-L-phenylalanine boronic acid has been shown to have a number of biochemical and physiological effects. These include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and the suppression of angiogenesis (the formation of new blood vessels).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-(((Benzyloxy)carbonyl)amino)-4,5-difluorophenyl)boronic aciduoro-L-phenylalanine boronic acid has several advantages for use in laboratory experiments. It is a highly specific inhibitor of proteasome activity, making it useful for studying the role of proteasomes in various cellular processes. However, its use is limited by its low solubility in water, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several future directions for research on (3-(((Benzyloxy)carbonyl)amino)-4,5-difluorophenyl)boronic aciduoro-L-phenylalanine boronic acid. One area of interest is the development of more soluble derivatives of the compound, which would make it easier to work with in laboratory experiments. Another area of interest is the exploration of the compound's potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of (3-(((Benzyloxy)carbonyl)amino)-4,5-difluorophenyl)boronic aciduoro-L-phenylalanine boronic acid and its effects on cellular processes.
Métodos De Síntesis
The synthesis of (3-(((Benzyloxy)carbonyl)amino)-4,5-difluorophenyl)boronic aciduoro-L-phenylalanine boronic acid involves the reaction of 4,5-difluoro-L-phenylalanine with benzyl chloroformate to form the benzyl ester. The benzyl ester is then reacted with sodium borohydride to form the boronic acid derivative.
Aplicaciones Científicas De Investigación
(3-(((Benzyloxy)carbonyl)amino)-4,5-difluorophenyl)boronic aciduoro-L-phenylalanine boronic acid has been extensively studied for its ability to inhibit proteasome activity. Inhibition of proteasome activity has been shown to have therapeutic potential in the treatment of cancer and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. (3-(((Benzyloxy)carbonyl)amino)-4,5-difluorophenyl)boronic aciduoro-L-phenylalanine boronic acid has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
[3,4-difluoro-5-(phenylmethoxycarbonylamino)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BF2NO4/c16-11-6-10(15(20)21)7-12(13(11)17)18-14(19)22-8-9-4-2-1-3-5-9/h1-7,20-21H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJPJGBXFZDYNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)NC(=O)OCC2=CC=CC=C2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
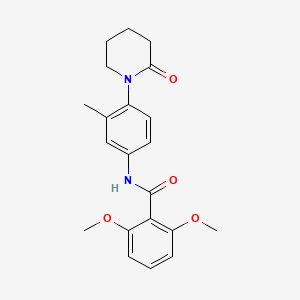
![1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole](/img/structure/B2838001.png)
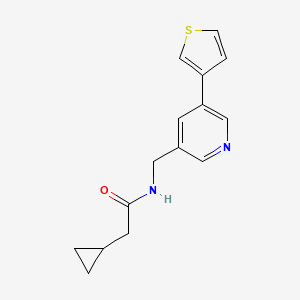
![4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine](/img/structure/B2838005.png)
![N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2838007.png)
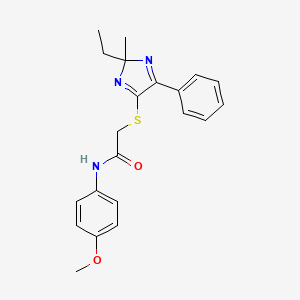

![3-{[4-(trifluoromethyl)anilino]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2838011.png)
![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2838013.png)
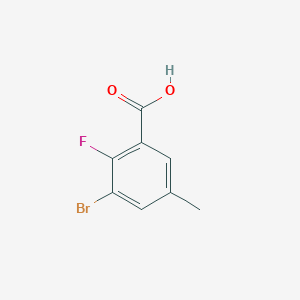
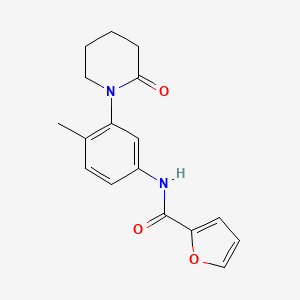
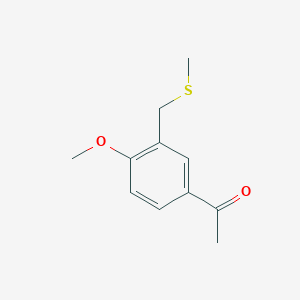
![Tert-butyl 3-cyano-4-(2-{[(pyridin-2-yl)methyl]sulfanyl}acetyl)piperazine-1-carboxylate](/img/structure/B2838020.png)

